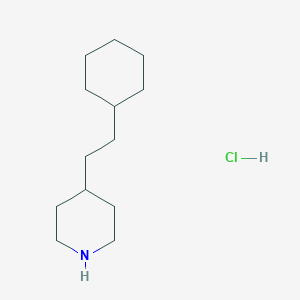Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride
CAS No.: 60601-61-8
Cat. No.: VC4115134
Molecular Formula: C13H26ClN
Molecular Weight: 231.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60601-61-8 |
|---|---|
| Molecular Formula | C13H26ClN |
| Molecular Weight | 231.8 g/mol |
| IUPAC Name | 4-(2-cyclohexylethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H25N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h12-14H,1-11H2;1H |
| Standard InChI Key | LYNHGLNYFFVOKE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CCC2CCNCC2.Cl |
| Canonical SMILES | C1CCC(CC1)CCC2CCNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the fourth position with a 2-cyclohexylethyl group. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The IUPAC name, 4-(2-cyclohexylethyl)piperidine hydrochloride, reflects this substitution pattern . Key structural identifiers include:
-
SMILES:
C1CCC(CC1)CCC2CCNCC2.Cl -
InChI Key:
LYNHGLNYFFVOKE-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not explicitly reported |
| Boiling Point | >230°F (decomposes) |
| Density | ~1.12 g/cm³ (estimated) |
| Solubility | Soluble in water, ethanol |
| pKa | ~10.5 (piperidine moiety) |
The crystalline structure and hygroscopic nature necessitate storage under anhydrous conditions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves N-heterocyclization or reductive amination strategies:
-
Cyclization of Primary Amines: Reacting 2-cyclohexylethylamine with γ-butyrolactone derivatives under acidic conditions yields the piperidine core . Subsequent hydrochloride salt formation is achieved via treatment with HCl gas .
-
Asymmetric Hydrogenation: Catalytic hydrogenation of pyridine precursors using Rh/C or RuCl₃·xH₂O produces enantiomerically pure piperidines. For example, Zhang et al. demonstrated a stereoselective coupling/hydrogenation cascade to generate similar derivatives .
Industrial Scalability
Continuous flow reactors optimize yield (up to 77%) and reduce reaction times. A practical method involves:
-
Reactants: N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.
-
Conditions: Cp*Ir catalyst, 60°C, 12 hours .
This approach minimizes side products like succinimide or N,N'-thiodipiperidine .
Biological Activity and Mechanisms
Pharmacological Targets
The compound interacts with cholinergic and dopaminergic pathways, acting as a central anticholinergic agent . Key targets include:
-
Cyclooxygenase (COX) Enzymes: Suppression of COX-2 reduces prostaglandin synthesis, attenuating inflammation.
-
Serotonin Receptors (5-HT₂): Pyrrolidine analogs exhibit high affinity for 5-HT₂ receptors, suggesting potential antidepressant applications .
Therapeutic Applications
-
Antimicrobial Activity: Inhibits bacterial growth by disrupting cell wall synthesis (MIC: 0.057 mM against S. aureus) .
-
Anticancer Potential: Induces apoptosis in cancer cell lines via caspase-3 activation.
-
Neurological Disorders: Modulates dopamine release in Parkinson’s disease models, comparable to donepezil derivatives .
Pharmacokinetics and Metabolism
Absorption and Distribution
The compound’s logP value (~4.48) indicates moderate lipophilicity, facilitating blood-brain barrier penetration . In rodent studies, peak plasma concentrations occur within 2 hours post-administration .
Metabolic Pathways
Hepatic metabolism involves cytochrome P450 3A4-mediated oxidation, producing two primary metabolites:
| Hazard Category | GHS Classification |
|---|---|
| Acute Toxicity | Category 3 (H301) |
| Skin Irritation | Category 2 (H315) |
| Environmental Hazard | Not classified |
Research Applications and Future Directions
Drug Development
Piperidine derivatives are pivotal in synthesizing Alzheimer’s therapeutics (e.g., donepezil analogs) . Recent patents highlight their use in:
Industrial Chemistry
The compound serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of α-substituted piperidines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume